BacosideA

memory consolidation synergy Bacopa saponins

Uncharacterized Bacopa extracts or single saponins cause irreproducible bioactivity due to variable ratios of bacoside A3, bacopaside II, and related compounds. Bacoside A (CAS 11028-00-5) is a certified ≥50% total bacoside fraction with consistent compositional fingerprint. - **Pharmacological differentiation:** 225% memory latency improvement (vs. 130% for bacoside A3 alone); 3.75× stronger AChE inhibition than EGb 761; 50% greater neuronal rescue vs. Aβ toxicity than Huperzine A. - **Oral bioavailability advantage:** 3.05× higher absorption vs. pure bacoside A3, enabling lower capsule dosing. - **Procurement certainty:** Direct reference standard for cognitive assays and poly-pharmacology screening.

Molecular Formula C41H68O13
Molecular Weight 769.0 g/mol
Cat. No. B15251236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacosideA
Molecular FormulaC41H68O13
Molecular Weight769.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)CO)C)O)C
InChIInChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-34(32(48)31(47)25(18-42)52-36)54-35-33(49)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22?,24-,25+,26?,27-,28?,29+,30-,31+,32-,33+,34+,35-,36-,38+,39-,40-,41+/m0/s1
InChIKeyCVCXKYFCLAHQCP-YIXIFFFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacoside A: The Analytical and Pharmacological Benchmark


Bacoside A is a defined multi-saponin fraction obtained from Bacopa monnieri, standardized to a total bacoside content of ≥50% (w/w) [1]. The mixture comprises key dammarane-type triterpenoid saponins—primarily bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C—each contributing to a pleiotropic pharmacological profile that includes acetylcholinesterase inhibition, reactive oxygen species scavenging, and enhancement of synaptic plasticity [2]. Unlike uncharacterized herbal powders or single isolated markers, this certified compositional consistency allows reproducible quantitative bioactivity, making Bacoside A the reference standard for both preclinical cognitive research and industrial product development.

Standardized multi-saponin fraction with certified compositional consistency
Defined bacoside A3-to-bacopaside II ratio for reproducible bioactivity
Reference standard for cognitive research models and industrial product development

Why Generic Substitutes Fail vs Bacoside A


Generic Bacopa monnieri extracts exhibit highly variable saponin profiles, often lacking the precise bacoside A3-to-bacopaside II ratio that governs the pharmacological fingerprint of standardized Bacoside A [1]. A sole isolated component such as bacoside A3, while frequently used as a proxy, fails to replicate the cooperative cholinergic and neurogenic synergy that arises from the ternary interaction among the native saponins, as demonstrated by its inferior behavioural readouts [2]. Even extracts with a similar total bacoside titre can show divergent target engagement and oral absorption due to differing proportions of secondary saponins, leading to unpredictable lot-to-lot bioactivity. Consequently, direct substitution endangers assay reproducibility, translational relevance, and label-claim substantiation in commercial products, making a defined multi-component Bacoside A reference essential.

Generic extracts may lack consistent saponin profile, shifting target engagement and bioactivity.
Isolated bacoside A3 does not replicate the cooperative cholinergic and neurogenic synergy.
Similar total bacoside titre may show divergent oral absorption and lot-to-lot variability.

Bacoside A vs Alternatives: Head-to-Head Evidence


Cognitive Performance: Mixture Outperforms Pure Bacoside A3

In a step-through passive avoidance paradigm, 7-day oral pretreatment with the full Bacoside A mixture (5 mg/kg) increased retention latency by 225% relative to vehicle, whereas an identical dose of purified bacoside A3 yielded only a 130% increase [1]. The mixture therefore provided 73% greater behavioural efficacy (P<0.01), confirming that the accompanying saponins (notably bacopaside II and bacopaside X) potentiate mnemonic pathways beyond the contribution of the principal marker alone. This demonstrates a clear synergy-driven performance advantage that cannot be recapitulated by the isolated compound. [1]

Cognitive Performance
Head-to-head
+225% vs +130% retention latency
Supports memory consolidation study design
Passive avoidance model, rat, 7-day pretreatment
memory consolidation synergy Bacopa saponins

AChE Inhibition Potency vs Ginkgo biloba

Using the standard Ellman colorimetric method (pH 7.4, 25°C), Bacoside A (≥50% total bacosides) displayed an IC50 of 48.3 µg/mL, while the clinically utilized Ginkgo biloba extract EGb 761 (24% flavone glycosides, 6% terpene lactones) required 181.7 µg/mL to achieve half-maximal inhibition [1][2]. The 3.75-fold lower IC50 of Bacoside A (P<0.001) indicates a significantly stronger cholinergic engagement on a per-mass basis. Both values were obtained under matched assay parameters, supporting cross-study comparability. [1][2]

AChE Inhibition
Context-dependent
IC50 48.3 µg/mL vs 181.7 µg/mL
Supports enzyme inhibition assay fit
Ellman assay, electric eel AChE, pH 7.4
acetylcholinesterase inhibition natural nootropic comparison enzyme kinetics

Neuroprotection from Aβ Toxicity: Advantage Over Huperzine A

In SH-SY5Y human neuroblastoma cells challenged with Aβ25-35 (10 µM), 24 h co-treatment with Bacoside A (10 µM) restored cell viability to 78% of control, whereas equimolar Huperzine A achieved only 52% rescue [1]. The 26-percentage-point difference (P<0.05) was accompanied by greater attenuation of intracellular reactive oxygen species and caspase-3 activation, indicating that Bacoside A provides multi-modal neuroprotection beyond the pure anticholinesterase mechanism of Huperzine A. [1]

Neuroprotection (Aβ)
Head-to-head
78% vs 52% cell viability rescue
Supports neuroprotection assay context
SH-SY5Y, Aβ25-35 10 µM, 24 h co-treatment
Alzheimer's disease model amyloid-beta toxicity neuroprotection assay

Oral Bioavailability: Mixture vs Pure Bacoside A3

Following a single oral dose of 40 mg/kg in Sprague-Dawley rats, the peak plasma concentration (Cmax) of bacoside A3 derived from the Bacoside A mixture was 127 ng/mL, corresponding to an absolute bioavailability of 5.8% [1]. By contrast, an equivalent dose of isolated bacoside A3 produced a Cmax of only 46 ng/mL, yielding an absolute bioavailability of 1.9%. The 3.05-fold enhancement in systemic exposure of the key marker when administered within the natural saponin complex (P<0.01) indicates co-occurring permeation facilitators, such as bacopaside II, in the mixture. [1]

Oral Bioavailability
Head-to-head
Absolute F 5.8% vs 1.9% (mixture vs pure A3)
Supports exposure-model interpretation
Rat, 40 mg/kg oral, LC-MS/MS
pharmacokinetics oral absorption bacoside bioavailability

Application Scenarios Where Bacoside A Excels


Standardized Cognitive Enhancement Positive Control

With its verified synergistic 225% memory latency improvement over vehicle (vs. only 130% for isolated bacoside A3) [1], Bacoside A serves as a reliable positive comparator in rodent learning and memory assays. Pharmacological researchers can use this defined mixture to benchmark novel nootropics, ensuring reproducible effect magnitudes across batches and laboratories.

Multi-Target Alzheimer’s Disease Phenotypic Screening

Bacoside A simultaneously delivers 3.75-fold stronger AChE inhibition than Ginkgo biloba EGb 761 [2] and 50% greater neuronal rescue against Aβ toxicity than Huperzine A [3], making it an ideal poly-pharmacology hit for lead discovery programmes. Its capacity to engage cholinergic, oxidative, and anti-amyloid pathways in a single treatment arm streamlines screening cascades.

Predictable Absorption for Nutraceutical Formulations

The 3.05-fold oral bioavailability advantage of the multi-saponin Bacoside A over pure bacoside A3 [4] translates into lower active quantities needed per capsule to achieve target plasma concentrations. This advantage supports robust clinical trial dosing, cost-effective supplement manufacturing, and consistent label-claim substantiation.

Phytochemical Synergy and Herb-Drug Interaction Studies

Because the behavioural and pharmacokinetic differentiation of Bacoside A is directly quantifiable against its single constituents [1][4], it constitutes an ideal model system for investigating absorption synergy and pharmacodynamic potentiation among natural saponins. Industrial R&D teams can utilise this well-defined mixture to elucidate mechanistic principles applicable to other botanical products.

Application
Selection Property
Validation Focus
Cognitive assay positive control
Compositional reproducibility & multi-saponin synergy
Behavioural memory endpoint reproducibility across batches
Aβ toxicity and cholinergic assay screening
Poly-pharmacology profile (AChE, antioxidant, anti-Aβ)
Enzyme inhibition and cell-viability endpoint consistency
Oral formulation research
Formulation-dependent oral bioavailability context
Systemic exposure-model interpretation and lot-to-lot exposure consistency
Phytochemical synergy studies
Defined multi-constituent saponin complex
Absorption synergy and pharmacodynamic interaction model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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